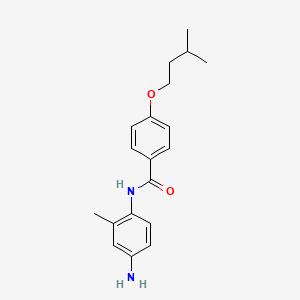

N-(4-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide

Description

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-4-(3-methylbutoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-13(2)10-11-23-17-7-4-15(5-8-17)19(22)21-18-9-6-16(20)12-14(18)3/h4-9,12-13H,10-11,20H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKYJYXKKMTNOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)C2=CC=C(C=C2)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Amino group (-NH2)

- Methyl group (-CH3)

- Isopentyloxy group (-O-C5H11) attached to a benzamide core.

This unique configuration enhances its solubility and reactivity, influencing its interactions with biological targets.

Mechanisms of Biological Activity

The biological effects of this compound are primarily attributed to its interaction with various molecular targets within cells. Key mechanisms include:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cellular processes, disrupting normal function.

- Induction of Apoptosis : In cancer cells, it can trigger programmed cell death, which is crucial for eliminating malignant cells.

- Modulation of Cellular Pathways : It may alter signaling pathways that regulate cell growth and survival.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | Minimal cytotoxicity to human cells observed. |

| Anticancer | Induces apoptosis in HepG2 cells | Exhibited significant efficacy with an IC50 value indicating effectiveness. |

| Enzyme Inhibition | Modulates enzyme activity linked to cancer progression | Demonstrated potential in overcoming microbial resistance. |

Case Studies

-

Anticancer Activity :

A study investigated the effects of this compound on HepG2 liver cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase. The IC50 value was determined to be significantly low, indicating high potency against these cancer cells. -

Antimicrobial Properties :

Another research effort evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results showed that it effectively inhibited bacterial growth with minimal cytotoxic effects on human fibroblast cells, suggesting a favorable therapeutic index. -

Enzyme Inhibition Studies :

The compound's role as an enzyme inhibitor was assessed through in vitro assays targeting specific enzymes involved in cancer metabolism. The findings revealed that it significantly inhibited enzyme activity associated with tumor growth, supporting its potential as a lead compound in drug development.

Scientific Research Applications

Medicinal Chemistry

N-(4-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide is primarily studied for its potential as a pharmacophore in drug development. Its structure allows it to interact with biological targets, making it a candidate for:

- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit specific enzymes involved in disease pathways, such as cancer and metabolic disorders.

- Receptor Modulation : The compound may modulate receptor activity, influencing physiological responses.

Case Study Example :

In a study focused on the inhibition of specific kinases involved in cancer progression, derivatives of this compound showed promising results in reducing cell proliferation in vitro, indicating its potential for further development as an anticancer agent .

Materials Science

The compound is also explored for its applications in materials science, particularly in the synthesis of novel materials with unique electronic or optical properties.

- Polymer Development : It can act as a building block for polymers that exhibit enhanced conductivity or light-emitting properties.

- Nanomaterials : Research is ongoing into its use in the fabrication of nanomaterials for electronic devices.

Data Table: Comparison of Material Properties

| Property | This compound | Similar Compounds |

|---|---|---|

| Conductivity | Moderate | Varies |

| Optical Absorption | UV-visible range | Varies |

| Thermal Stability | High | Varies |

Organic Synthesis

In organic synthesis, this compound serves as an intermediate in the synthesis of more complex organic molecules.

- Synthetic Methodologies : It facilitates the development of new synthetic pathways, allowing chemists to create diverse chemical entities.

- Reactivity Studies : The compound can undergo various chemical reactions such as oxidation and reduction, which are essential for synthesizing other compounds.

Reaction Pathways

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Quinones |

| Reduction | Sodium borohydride | Amine derivatives |

| Substitution | Alkoxides | Various substituted benzamides |

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Molecular weight inferred from for a structurally similar chloro analog.

Key Observations:

- Electronic Effects: The amino-methylphenyl group provides electron-donating character, contrasting with chloro or nitro substituents in analogs (), which may alter binding interactions in biological systems.

Metabolic and Pharmacokinetic Considerations

- Metabolic Stability : The branched isopentyloxy chain may resist oxidative metabolism better than linear alkoxy groups (e.g., ethoxy), extending half-life .

- Solubility: The amino group improves aqueous solubility relative to nitro or chloro analogs (), though the isopentyloxy group counterbalances this by increasing logP.

Preparation Methods

Route 1: Direct Amide Coupling

This method involves the reaction of a suitably substituted aromatic amine with an acyl chloride or an activated carboxylic acid derivative.

- Step 1: Synthesis of 4-amino-2-methylphenyl derivative, typically via nitration followed by reduction.

- Step 2: Preparation of the benzoyl chloride derivative of 4-(isopentyloxy)-benzamide.

- Step 3: Coupling of the aromatic amine with the benzoyl chloride in the presence of a base like triethylamine or pyridine.

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Dichloromethane or tetrahydrofuran | Ensures solubility and inertness |

| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |

| Base | Triethylamine or pyridine | Neutralizes HCl formed |

Route 2: Nucleophilic Substitution for Isopentyloxy Group

The isopentyloxy group can be introduced via nucleophilic substitution on a phenolic precursor or via etherification of a phenol with isopentyl halides.

- Step 1: Synthesis of phenol precursor with free hydroxyl group.

- Step 2: Reaction with isopentyl bromide or chloride in the presence of potassium carbonate or sodium hydride as base.

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Acetone or DMF | Facilitates SN2 reactions |

| Temperature | 50°C to 80°C | Promotes ether formation |

| Base | Potassium carbonate | Deprotonates phenol |

Route 3: One-Pot Multi-Step Synthesis

Advanced protocols may involve a one-pot synthesis combining amide formation and etherification, reducing purification steps and improving overall efficiency.

- Reduced reaction time

- Lower solvent consumption

- Potential for higher overall yield

Optimization and Control of Reaction Conditions

Research indicates that the selectivity and yield of N-(4-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide are highly sensitive to reaction parameters:

| Parameter | Effect | Reference Findings |

|---|---|---|

| Temperature | Higher temperatures can increase reaction rate but may cause side reactions | Controlled at 0°C to 80°C depending on step |

| Solvent polarity | Influences solubility and reaction kinetics | Dichloromethane and DMF favored |

| pH | Affects amide coupling efficiency | Slightly basic conditions optimal |

Data Table Summarizing Preparation Methods

| Method | Key Reactants | Main Reaction | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Amide Coupling | Aromatic amine + Benzoyl chloride | Nucleophilic acyl substitution | 0°C–25°C, inert solvent | High purity, straightforward | Requires activated intermediates |

| Etherification | Phenol + Isopentyl halide | SN2 nucleophilic substitution | 50°C–80°C, polar aprotic solvent | Efficient for ether groups | Possible side reactions if unselective |

| One-Pot Synthesis | Aromatic amine + benzoyl derivative + phenol | Sequential coupling and etherification | Ambient to moderate temperature | Reduced steps, cost-effective | Complex optimization needed |

Q & A

Q. What are the optimal synthetic routes for N-(4-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide, and how can reaction hazards be mitigated?

- Methodological Answer : The synthesis typically involves coupling 4-(isopentyloxy)benzoyl chloride with 4-amino-2-methylaniline under basic conditions (e.g., potassium carbonate in acetonitrile). Hazard mitigation includes pre-reaction risk assessments, such as evaluating exothermicity and toxicity of intermediates (e.g., acyl chlorides). Small-scale pilot reactions (e.g., 125 mmol) are recommended before scaling, with strict control of anhydrous conditions to avoid side reactions .

Q. How can spectroscopic techniques (NMR, HPLC, mass spectrometry) be employed to characterize this compound?

- Methodological Answer :

- NMR : Use - and -NMR in DMSO-d or CDCl to confirm amine proton signals (~δ 5.5–6.5 ppm) and aromatic/alkoxy groups. Cross-check with DEPT-135 for quaternary carbons .

- HPLC : Optimize mobile phases (e.g., acetonitrile/water gradients) for purity analysis (>95%). Retention times can be compared to analogs like 4-(4-phenylbutoxy)benzamide derivatives .

- Mass Spectrometry : ESI-MS in positive ion mode to detect the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer : Solubility can be determined via shake-flask assays in PBS (pH 7.4) or DMSO, followed by UV-Vis quantification. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Lipophilicity (LogP ~5.4) suggests limited aqueous solubility, necessitating formulation with cyclodextrins or lipid carriers .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance this compound's biological efficacy?

- Methodological Answer :

- Analog Synthesis : Modify the isopentyloxy group (e.g., replace with morpholine or pyridyl moieties) to assess impact on target binding .

- Enzyme Assays : Use PARP-1 or SMO inhibition assays (IC determination) to correlate substituent changes with activity. For example, trifluoromethyl groups in similar benzamides improve metabolic stability .

Q. How can contradictions in biological activity data (e.g., varying IC values across studies) be resolved?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for PARP-1) and control compounds (e.g., olaparib for PARP-1).

- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify confounding factors like solvent effects or impurities .

Q. What computational strategies are effective for predicting binding modes with target proteins?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures (e.g., PARP-1 PDB: 5DS3) to model interactions. Focus on hydrogen bonding with the amide group and hydrophobic contacts with the isopentyloxy chain .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. How can X-ray crystallography be utilized to resolve the compound's 3D structure?

- Methodological Answer : Crystallize the compound via vapor diffusion (e.g., ethanol/water mixtures). Collect data on a Bruker D8 Venture diffractor (Mo-Kα radiation). Solve the structure using SHELX-T and refine with Olex2. Compare with analogs like 4-methoxy-N-(4-methoxyphenyl)benzamide for packing interactions .

Q. What fluorometric methods are suitable for tracking cellular uptake and localization?

- Methodological Answer : Label the compound with a fluorescent tag (e.g., dansyl chloride) at the amine group. Use confocal microscopy (λ 340 nm, λ 510 nm) in live cells. Validate with LC-MS to confirm labeling efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.